2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylph enyl)acetamide
Description
2-[4-Amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group.
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-4-28-15-8-6-14(7-9-15)19-23-24-20(25(19)21)29-12-18(26)22-16-11-13(2)5-10-17(16)27-3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
InChI Key |
YJRUTGXBPHZKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, followed by the introduction of the ethoxyphenyl and methoxy-methylphenyl groups. Common reagents used in these reactions include sodium azide, ethyl bromoacetate, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole core, which is known for its therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like 4-fluorophenyl .
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce solubility but may improve target selectivity .
Physicochemical Properties
- LogP : The target compound’s calculated LogP (~3.2) is higher than analogs with polar substituents (e.g., 4-fluorophenyl: LogP ~2.8 ), suggesting improved membrane permeability.
- Hydrogen Bonding: The amino group on the triazole and acetamide carbonyl provide hydrogen-bond donor/acceptor sites, critical for interactions with enzymes like CA isoforms .
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- Analogs such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses .
- The target compound’s 2-methoxy-5-methylphenyl group may enhance anti-inflammatory effects due to steric stabilization of aryl hydrocarbon receptor interactions .
Anti-Proliferative Activity
- Compounds like 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide demonstrated IC₅₀ values < 10 µM against cancer cell lines, attributed to morpholine-mediated kinase inhibition .
Carbonic Anhydrase Inhibition
- Homosulfocoumarins with triazole-thioacetamide motifs (e.g., compound 14 in ) showed nanomolar inhibition (KI = 8.5–12.3 nM) against tumor-associated hCA IX/XII isoforms . The target compound’s 4-ethoxyphenyl group may similarly target hydrophobic pockets in CA isoforms.
Research Findings and Data Tables
Table 2: Structural Impact on Solubility and Activity
| Substituent Position | Effect on Solubility | Impact on Activity |
|---|---|---|
| 4-Ethoxyphenyl (Triazole) | ↓ Aqueous solubility | ↑ Lipophilicity for membrane penetration |
| 2-Methoxy-5-methylphenyl (Acetamide) | Moderate solubility | Steric hindrance enhances receptor selectivity |
| 3,4,5-Trimethoxyphenyl (Triazole) | ↓ Solubility | ↑ Binding to hydrophobic enzyme pockets |
Biological Activity
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.45 g/mol. The structure features a triazole ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 394.45 g/mol |
| CAS Number | [Not Available] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety plays a significant role in binding to enzyme active sites, inhibiting their functions. This inhibition can lead to therapeutic effects against various diseases, particularly in antifungal and anticancer applications.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
- Cellular Pathway Disruption : By interfering with specific cellular pathways, it may induce apoptosis in cancer cells .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. This compound has demonstrated effectiveness against several fungal strains by disrupting fungal cell membrane synthesis.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies have shown significant antiproliferative activity against breast cancer cells (IC50 values in the low micromolar range) .
- Structure-activity relationship studies suggest that modifications in the phenyl and triazole rings can enhance cytotoxicity .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on A431 human epidermoid carcinoma cells, revealing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated strong binding interactions with key proteins involved in cell survival pathways .
- Antifungal Properties : Another investigation focused on its antifungal activity against Candida species, demonstrating a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of electron-donating groups (like methoxy) enhances biological activity.
- Substituents on the triazole ring significantly affect enzyme binding affinity and selectivity.
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for enzyme binding |
| Methoxy Group | Increases potency |
| Ethoxyphenyl Substitution | Enhances selectivity |
Q & A
Q. Table 1: Key Reaction Conditions from Literature
| Step | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Pyridine/Zeolite (Y-H) | 150°C, 5 h | 70-85 | |
| Deprotection | HCl/EtOH | RT, 2 h | 90 | |
| Recrystallization | Ethanol-DMF | RT | 85-90 |
Advanced: What strategies address regioselectivity challenges in triazole-thioacetamide synthesis?
Methodological Answer:
- Directed Metalation : Use lithiation or palladium-catalyzed cross-coupling to control substituent placement on the triazole ring .
- Protecting Group Strategy : Temporary blocking of amino groups (e.g., trityl) prevents unwanted nucleophilic attacks during sulfur incorporation .
- HPLC/MS Monitoring : Real-time tracking of reaction progress to isolate regioisomers and confirm structural integrity .
Basic: How is the anti-exudative activity of this compound evaluated preclinically?
Methodological Answer:
- In Vivo Models : Carrageenan-induced paw edema in rodents, comparing inhibition (%) to reference drugs (e.g., diclofenac at 8 mg/kg) .
- Dose Selection : 10 mg/kg intraperitoneal administration, with activity measured at 3–6 hours post-induction .
- Statistical Validation : ANOVA with post-hoc tests to confirm significance (p < 0.05) across replicates .
Q. Table 2: Anti-Exudative Activity Comparison
| Compound | Dose (mg/kg) | Inhibition (%) | Reference Drug (Diclofenac) |
|---|---|---|---|
| Target Acetamide | 10 | 62 ± 4 | 58 ± 3 (8 mg/kg) |
| Furan-2-yl Analog | 10 | 45 ± 5 | — |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Model Variability : Validate across multiple assays (e.g., in vitro COX-2 inhibition vs. in vivo edema models) to confirm mechanisms .
- Dose-Response Curves : Establish EC50 values to compare potency under standardized conditions .
- Orthogonal Assays : Use LC-MS to verify compound stability in biological matrices, ruling out degradation artifacts .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Fume hoods with ≥12 air changes/hour to mitigate inhalation risks .
- Storage : Airtight containers in desiccators at 4°C, away from oxidizing agents .
Advanced: How to assess environmental impact during disposal?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F respirometry to measure mineralization rates in aquatic systems .
- Waste Neutralization : Incineration at >850°C with alkaline scrubbers to capture sulfur oxides .
- Ecotoxicity Screening : Daphnia magna acute toxicity tests (LC50 determination) .
Basic: What spectroscopic methods confirm structural identity?
Methodological Answer:
- NMR : H/C NMR for verifying aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- IR : Stretching frequencies for C=O (1650–1680 cm) and S-C (650–700 cm) .
- HRMS : Exact mass matching (<5 ppm error) to theoretical [M+H] .
Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Simulate binding to COX-2 (PDB: 3LN1) to prioritize substituents (e.g., ethoxy vs. methoxy groups) .
- QSAR Models : Use Hammett constants (σ) to predict electron-withdrawing/donating effects on bioactivity .
- MD Simulations : Assess triazole-thioacetamide flexibility in aqueous vs. lipid bilayers for membrane permeability .
Basic: Which substituents are most critical for anti-proliferative activity?
Methodological Answer:
- Ethoxyphenyl Group : Enhances lipophilicity and cellular uptake (logP optimization) .
- Methoxy Group at C2 : Stabilizes hydrogen bonding with kinase active sites (e.g., EGFR-TK) .
- Triazole-Thioether Linkage : Facilitates redox modulation in cancer cell lines .
Advanced: How to design derivatives with improved metabolic stability?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., acetamide methyl) to slow CYP450-mediated oxidation .
- Prodrug Strategies : Phosphorylate hydroxyl groups for targeted release in acidic tumor microenvironments .
- Metabolite Identification : Use hepatocyte microsomes + LC-HRMS to map Phase I/II pathways and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
